molecular formula C27H28N2OS B2507319 N-(4-benzhydryl-1,3-thiazol-2-yl)adamantane-1-carboxamide CAS No. 361159-28-6

N-(4-benzhydryl-1,3-thiazol-2-yl)adamantane-1-carboxamide

Cat. No.: B2507319
CAS No.: 361159-28-6
M. Wt: 428.59
InChI Key: IWIQQLJWOUJLQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Benzhydryl-1,3-thiazol-2-yl)adamantane-1-carboxamide is a sophisticated small molecule research compound designed for investigative neuroscience, featuring a structural framework of significant interest for ion channel studies. This adamantane-carboxamide derivative incorporates a thiazole scaffold, a structure present in pharmacologically active compounds that act as modulators of neuronal signaling pathways. Specifically, compounds featuring the N-(thiazol-2-yl)benzamide motif have been identified in research as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . ZAC is a cation-selective ligand-gated ion channel activated by zinc, copper, and protons, and it is expressed in various human tissues, including the brain . Its unique signaling properties and potential physiological roles make it a compelling target for pharmacological exploration. The core research value of this compound lies in its potential as a negative allosteric modulator (NAM) for probing ZAC function. Studies on structurally related analogs suggest that such molecules can exert potent, state-dependent, and noncompetitive inhibition of ZAC, potentially by targeting the transmembrane and/or intracellular domains of the receptor . This mechanism is distinct from that of the non-selective antagonist tubocurarine. The adamantane moiety, a bulky and stable hydrocarbon cage, is a privileged structure in medicinal chemistry known to enhance lipid solubility and influence pharmacokinetic properties, which can be beneficial for developing central nervous system (CNS)-active tools. This chemical is provided For Research Use Only and is intended solely for in vitro applications in biochemical and pharmacological assays to further elucidate the physiology of ZAC and related ion channels. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this high-purity compound for target validation, high-throughput screening, mechanistic studies, and as a starting point for the design of novel neuropharmacological tool compounds.

Properties

IUPAC Name

N-(4-benzhydryl-1,3-thiazol-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2OS/c30-25(27-14-18-11-19(15-27)13-20(12-18)16-27)29-26-28-23(17-31-26)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-10,17-20,24H,11-16H2,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIQQLJWOUJLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC(=CS4)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzhydryl-1,3-thiazol-2-yl)adamantane-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of high-boiling inert solvents and elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-benzhydryl-1,3-thiazol-2-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-(4-benzhydryl-1,3-thiazol-2-yl)adamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-benzhydryl-1,3-thiazol-2-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring and benzhydryl group are known to interact with various enzymes and receptors, potentially modulating their activity. This compound may also influence cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-(4-benzhydryl-1,3-thiazol-2-yl)adamantane-1-carboxamide, we analyze its structural and functional distinctions from three related compounds:

2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Structure : This compound (C₂₀H₂₄N₂O₂S) features a 6-methoxybenzothiazole core linked to an adamantyl group via an acetamide bridge.
Key Differences :

  • Substituent Position : The methoxy group at the 6-position of the benzothiazole ring contrasts with the benzhydryl group at the 4-position of the thiazole ring in the target compound.
  • Backbone Flexibility : The acetamide linker introduces conformational flexibility, whereas the adamantane-1-carboxamide group in the target compound is more rigid.
    Physicochemical Properties :
  • Crystallizes in the triclinic P1 space group with intermolecular hydrogen bonds (N–H⋯N, C–H⋯O) and S⋯S interactions (3.622 Å), enhancing crystal stability .
  • Lower lipophilicity compared to the benzhydryl-containing analog due to the polar methoxy group.
    Synthesis : Prepared via reaction of 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine in chloroform, yielding 22% after crystallization .

N-(5,5-Dimethyl-2-oxooxolan-3-yl)adamantane-1-carboxamide

Structure: This analog (C₁₆H₂₃NO₃) replaces the thiazole ring with a 5,5-dimethyl-2-oxooxolane (tetrahydrofuran derivative) linked to adamantane-1-carboxamide. Key Differences:

  • Physicochemical Properties:
  • Higher solubility in polar solvents compared to thiazole derivatives due to the oxolane oxygen’s polarity.
  • Likely reduced metabolic stability due to the absence of sulfur’s electron-rich environment.

N-[4-(Furan-2-yl)-1,3-thiazol-2-yl]formamide

Structure : A simpler thiazole derivative with a furan substituent at the 4-position and a formamide group at the 2-position.
Key Differences :

  • Furan vs. Benzhydryl : The furan’s oxygen atom introduces polarity but reduces lipophilicity compared to the benzhydryl group.

Tabulated Comparison of Key Features

Compound Name Core Structure Substituents Crystallographic Features Synthesis Yield Potential Applications
This compound Thiazole 4-Benzhydryl, 2-adamantane-carboxamide Not reported Not reported CNS agents, antivirals (inferred)
2-(Adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide Benzothiazole 6-Methoxy, 2-adamantyl-acetamide Triclinic P1, H-bonded dimers 22% Antimicrobial, agrochemicals
N-(5,5-Dimethyl-2-oxooxolan-3-yl)adamantane-1-carboxamide Oxolane 5,5-Dimethyl, 2-adamantane-carboxamide Not reported Not reported Solubility-enhanced drug candidates

Research Implications and Limitations

  • Structural Insights : The benzhydryl group in the target compound likely enhances lipophilicity and membrane permeability compared to methoxy or oxolane analogs, though this may compromise aqueous solubility .
  • Synthesis Challenges : Low yields (e.g., 22% for the methoxy analog) suggest that optimizing reaction conditions for the benzhydryl derivative is critical .
  • Validation Needs : Crystallographic data for the target compound is absent in the provided evidence; tools like SHELXL or SIR97 could resolve its packing motifs and stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.